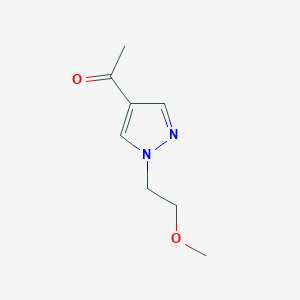
3-Chloro-4-(imidazol-1-yl)benzonitrile
Vue d'ensemble
Description
3-Chloro-4-(imidazol-1-yl)benzonitrile, also known as CIBN, is a chemical compound that has been studied for its potential applications in the field of scientific research. CIBN is a nitrogen-containing heterocyclic aromatic compound that is composed of two fused benzene rings and an imidazole ring. CIBN has been studied for its potential applications in various areas, including synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
Application 1: Synthesis of Imidazole Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: Imidazole derivatives, including those that incorporate “3-Chloro-4-(imidazol-1-yl)benzonitrile”, are used in the synthesis of a wide range of pharmaceuticals .
- Methods of Application: The specific methods of synthesis can vary widely depending on the desired end product .
- Results or Outcomes: The synthesis of imidazole derivatives has led to the development of numerous drugs with a broad range of biological activities .
Application 2: Antibacterial Activities
- Scientific Field: Pharmacology
- Summary of Application: Some compounds containing “3-Chloro-4-(imidazol-1-yl)benzonitrile” have shown moderate antibacterial activity .
- Methods of Application: These compounds are typically tested in vitro against various bacterial strains .
- Results or Outcomes: While the specific results can vary, some of these compounds have shown promise as potential antibacterial agents .
Application 3: Anti-Candida Activity
- Scientific Field: Pharmacology
- Summary of Application: Certain compounds containing “3-Chloro-4-(imidazol-1-yl)benzonitrile” have demonstrated anti-Candida albicans activity .
- Methods of Application: These compounds are typically tested in vitro, with their effectiveness measured using the minimum inhibitory concentration (MIC) value .
- Results or Outcomes: One compound showed a comparable anti-Candida albicans profile (MIC value = 0.0112 µmol/mL) with that of miconazole (MIC value = 0.0188 µmol/mL) and was about 145-fold more potent than fluconazole (MIC > 1.6325 µmol/mL) .
Application 4: Organic Ligands
- Scientific Field: Inorganic Chemistry
- Summary of Application: Benzimidazoles, which can be synthesized using “3-Chloro-4-(imidazol-1-yl)benzonitrile”, are used as organic ligands .
- Methods of Application: The specific methods of synthesis can vary widely depending on the desired end product .
- Results or Outcomes: The synthesis of these organic ligands has led to the development of various functional materials .
Application 5: Fluorescent Whitening Dyes
- Scientific Field: Dye Chemistry
- Summary of Application: Benzimidazoles, which can be synthesized using “3-Chloro-4-(imidazol-1-yl)benzonitrile”, are used in the production of fluorescent whitening dyes .
- Methods of Application: The specific methods of synthesis can vary widely depending on the desired end product .
- Results or Outcomes: The synthesis of these dyes has led to the development of various photophysical properties .
Application 6: Antitumor Potential
- Scientific Field: Pharmacology
- Summary of Application: Certain compounds containing “3-Chloro-4-(imidazol-1-yl)benzonitrile” have demonstrated antitumor potential .
- Methods of Application: These compounds are typically tested in vitro against various cancer cell lines .
- Results or Outcomes: While the specific results can vary, some of these compounds have shown promise as potential antitumor agents .
Application 7: Synthesis of Pyrimidin-2-Amine Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: “3-Chloro-4-(imidazol-1-yl)benzonitrile” can be used in the synthesis of pyrimidin-2-amine derivatives .
- Methods of Application: The specific methods of synthesis can vary widely depending on the desired end product .
- Results or Outcomes: The synthesis of these derivatives has led to the development of various compounds with potential therapeutic applications .
Application 8: Development of New Drugs
- Scientific Field: Pharmacology
- Summary of Application: “3-Chloro-4-(imidazol-1-yl)benzonitrile” is an important synthon in the development of new drugs .
- Methods of Application: The specific methods of application can vary widely depending on the desired end product .
- Results or Outcomes: The development of new drugs using this compound has led to a broad range of chemical and biological properties .
Application 9: Production of Functional Materials
- Scientific Field: Material Science
- Summary of Application: Benzimidazoles, which can be synthesized using “3-Chloro-4-(imidazol-1-yl)benzonitrile”, are used in the production of functional materials .
- Methods of Application: The specific methods of synthesis can vary widely depending on the desired end product .
- Results or Outcomes: The synthesis of these functional materials has led to the development of various photophysical and photoelectric properties .
Propriétés
IUPAC Name |
3-chloro-4-imidazol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPQRWIILISSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(imidazol-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1428815.png)



![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)
![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)
![6-Oxaspiro[2.5]octan-1-ylmethanamine](/img/structure/B1428828.png)




![[1-(2-Methylpropyl)cyclopentyl]methanamine](/img/structure/B1428835.png)

![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)